N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide
CAS No.: 62693-58-7
Cat. No.: VC15920328
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62693-58-7 |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | N-(1-methyl-3-phenylindol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O/c1-12(20)18-17-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19(17)2/h3-11H,1-2H3,(H,18,20) |
| Standard InChI Key | ZJGADCVSCKFLDT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C2=CC=CC=C2N1C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide (molecular formula: C₁₇H₁₆N₂O, molecular weight: 264.32 g/mol) belongs to the indole-acetamide class of compounds. Its structure consists of an indole scaffold fused with a benzene ring, where the nitrogen atom at position 1 is methylated, and position 2 is substituted with an acetamide group (-NHCOCH₃). The phenyl group at position 3 introduces steric bulk and potential π-π stacking interactions, which may influence its binding affinity to biological targets .
The indole core is planar due to conjugation across the π-system, while the acetamide group adopts a specific orientation stabilized by intramolecular hydrogen bonding between the indole N-H and the carbonyl oxygen . This hydrogen bonding network, observed in structurally related compounds, enhances molecular stability and influences crystallographic packing . X-ray diffraction studies of analogous indole-acetamides reveal that such compounds often form dimers or ribbons via N-H···O and N-H···N interactions, which could similarly apply to N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide .
Synthesis and Optimization Strategies
General Synthetic Routes
The synthesis of N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide can be inferred from methods used for analogous indole-acetamides. A common approach involves:
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Indole Core Formation: Cyclization of substituted anilines with ketones or aldehydes under acidic conditions to generate the indole scaffold.
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N-Methylation: Treatment with methylating agents (e.g., methyl iodide) in the presence of a base to introduce the N1-methyl group.
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Acetamide Functionalization: Acylation of the indole’s C2 position using acetyl chloride or acetic anhydride under nucleophilic conditions .
For example, in a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides, the indole core was synthesized via Friedel-Crafts alkylation, followed by reductive amination and acylation . Similar strategies could be adapted for N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide by substituting reagents to introduce the phenyl group at C3.
Reaction Optimization
Key parameters influencing yield and selectivity include:
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Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and intermediate stability .
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Catalysts: Lewis acids (e.g., ZnCl₂) facilitate electrophilic substitution at the indole’s C2 and C3 positions .
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Temperature Control: Mild heating (50–80°C) balances reaction kinetics and minimizes side reactions .
Structural and Spectroscopic Analysis
Spectroscopic Characterization
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¹H NMR: The indole N-H proton typically resonates at δ 10.5–11.0 ppm, while the acetamide N-H appears at δ 8.0–8.5 ppm. The methyl group at N1 shows a singlet at δ 3.7–3.9 ppm .
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¹³C NMR: The carbonyl carbon of the acetamide group is observed at δ 168–170 ppm, and the quaternary carbons of the indole ring appear between δ 120–140 ppm .
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Mass Spectrometry: ESI-MS of similar compounds exhibits [M+H]⁺ peaks consistent with their molecular weights, with fragmentation patterns revealing loss of the acetamide group (-59 Da) .
Crystallographic Insights
X-ray studies of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide demonstrate that intramolecular hydrogen bonding between the indole N-H and carbonyl oxygen enforces a planar conformation, optimizing conjugation across the π-system . This structural rigidity is critical for biological activity, as it enhances binding to target proteins .
Comparative Analysis with Structural Analogues
This table highlights how minor structural modifications significantly alter biological profiles. The phenyl group in N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide may confer unique pharmacokinetic advantages, such as improved oral bioavailability .
Applications in Medicinal Chemistry and Drug Development
Antimicrobial Agents
Indole-acetamides disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). Molecular docking studies suggest that the acetamide group forms hydrogen bonds with PBP2a’s Ser403 residue, a mechanism observed in methicillin-resistant Staphylococcus aureus (MRSA) .
Antimitotic Agents
By mimicking colchicine’s binding mode, indole-acetamides inhibit tubulin polymerization, making them candidates for metastatic cancer therapy . The phenyl group at C3 enhances hydrophobic interactions with tubulin’s β-subunit .
Neuroprotective Agents
Indole derivatives modulate serotonin receptors and monoamine oxidase (MAO) activity, suggesting potential in treating neurodegenerative diseases .
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